
Sodium aristolochate
Übersicht
Beschreibung
Sodium aristolochate refers to sodium salts of aristolochic acids (AAs), a class of nitrophenanthrene carboxylic acid derivatives primarily isolated from plants of the genus Aristolochia. These compounds are characterized by a nitro group (NO₂) at position C-10 and a carboxylate group (COO⁻Na⁺) at position C-3 on the phenanthrene skeleton . This compound derivatives are of phytochemical interest due to their structural diversity and bioactivities, including cytotoxic, anti-inflammatory, and antimicrobial properties . However, they are also associated with significant nephrotoxicity and carcinogenicity, attributed to the parent aristolochic acids (AAs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium aristolochate can be synthesized from aristolochic acid through a neutralization reaction with sodium hydroxide. The reaction typically involves dissolving aristolochic acid in a suitable solvent, such as methanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, and the product is isolated by filtration and drying .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of aristolochic acid from Aristolochia plant material, followed by its conversion to this compound using sodium hydroxide. The product is then purified through crystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium aristolochate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aristolochic acid derivatives, while reduction can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Sodium aristolochate has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: Studies have explored its effects on cellular processes and its potential as a biological probe.
Medicine: Research has investigated its pharmacological properties, including its potential use in treating certain diseases.
Industry: this compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of sodium aristolochate involves its interaction with cellular components. It is known to bind to DNA and proteins, leading to various biological effects. The molecular targets include enzymes and receptors involved in cellular signaling pathways. These interactions can result in changes in gene expression, protein function, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Sodium aristolochate derivatives differ in substituents at positions C-7, C-8, C-9, and C-10. These modifications influence their spectroscopic profiles, solubility, and bioactivity. Below is a comparison of notable derivatives:
Structural Insights :
- Hydroxyl vs.
- Formyloxy Group (–OCHO) : Found in Compounds 9 and 10, this substituent is rare in natural products and contributes to cytotoxicity via electrophilic reactivity .
- NMR Signatures : For example, Compound 10 shows HMBC correlations from H-5 (δH 7.16) and H-6 (δH 7.36) to C-7 (δC 147.0), confirming hydroxylation at C-7 .
Bioactivity and Toxicity
- Cytotoxicity : Compounds 9 and 10 exhibit significant activity against cancer cell lines (e.g., HepG2, A549) with IC₅₀ values < 15 μM, linked to nitro group-mediated DNA adduct formation .
- Nephrotoxicity : All this compound derivatives share the nitro-phenanthrene core, which metabolizes into reactive intermediates capable of binding renal DNA .
- Structural-Activity Relationship (SAR) : Derivatives with hydroxyl groups (e.g., Compound 10) show higher solubility but retain toxicity, whereas methoxylated analogs (e.g., this compound F) may have altered metabolic pathways .
Natural vs. Artificial Origins
Compounds 9 and 10 were confirmed as natural products via LC-MS and isotopic analysis, ruling out artifacts from extraction . This distinguishes them from synthetic AA derivatives, which often lack complex substituents like –OCHO .
Research Findings and Implications
Analytical Techniques
- NMR and HR-ESI-MS : Critical for elucidating substituent positions (e.g., Compound 9’s –OCHO at C-10 confirmed by HMBC) .
- LC-MS: Used to isolate sodium aristolochates from methanol extracts, ensuring purity and natural origin .
Ethnomedicinal Context
Despite toxicity, Aristolochia species remain used in traditional medicine for snakebites, inflammation, and tumors. Sodium salts may enhance solubility of AAs, inadvertently increasing exposure risks .
Biologische Aktivität
Sodium aristolochate, a compound derived from aristolochic acids, has garnered significant attention in pharmacological and toxicological research due to its notable biological activities, particularly its nephrotoxicity and carcinogenic potential. This article provides a comprehensive overview of the biological activity of this compound, including case studies, research findings, and data tables summarizing key results.
Chemical Structure and Properties
This compound is a salt form of aristolochic acid, which is known for its complex structure that contributes to its biological effects. The primary component, aristolochic acid I (AAI), exhibits various pharmacological properties but is also associated with severe toxic effects.
Biological Activity
1. Nephrotoxicity:
this compound has been linked to aristolochic acid nephropathy (AAN), a condition characterized by progressive renal failure. Studies have shown that exposure to this compound leads to significant damage in renal tubular cells, primarily through the formation of DNA adducts that disrupt normal cellular functions.
- Case Study Findings:
- A study involving male rats administered this compound at doses of 200 mg/kg resulted in severe degenerative changes in the testes and kidneys, including nephrosis and tubular degeneration .
- In humans, cases of AAN have been documented where patients consuming herbal products containing aristolochic acids developed chronic kidney disease and urothelial carcinoma .
2. Carcinogenicity:
The carcinogenic potential of this compound is well-documented. It has been classified as a Group 1 carcinogen by various health organizations due to its ability to induce DNA damage leading to mutations.
- Research Findings:
- A study reported a significant correlation between cumulative doses of aristolochic acid and the incidence of urothelial carcinoma among patients with AAN .
- In vitro studies demonstrated that this compound caused chromosomal aberrations and sister chromatid exchanges in mammalian cells, indicating its mutagenic properties .
The mechanisms underlying the biological activities of this compound include:
- DNA Adduct Formation: this compound forms covalent bonds with DNA, resulting in the creation of adducts that can lead to mutations during DNA replication.
- Oxidative Stress: The compound induces oxidative stress within cells, contributing to cellular damage and apoptosis.
- Transport Mechanisms: this compound is actively transported into renal cells via organic anionic transporters (OATs), particularly OAT1, which facilitates its nephrotoxic effects .
Data Summary
The following table summarizes key findings from recent studies on this compound:
Q & A
Basic Research Questions
Q. What are the primary analytical methods for detecting sodium aristolochate in complex herbal matrices?
To identify this compound in plant extracts, researchers typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Sample preparation involves methanol extraction, followed by chromatographic separation using reversed-phase C18 columns. Quantification relies on calibration curves validated against certified reference standards. Fluorescence detection may also supplement MS for structural confirmation, especially when differentiating isomers like sodium 7,9-dihydroxy-10-formyloxy aristolochate I .
Q. How can this compound be isolated from plant sources while minimizing degradation?
Isolation requires column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC. To prevent degradation, avoid prolonged exposure to light and high temperatures during extraction. Stability tests (e.g., NMR monitoring under varying pH and temperature) are critical. Evidence from Aristolochia contorta studies shows that methanol extracts yield higher purity compared to aqueous solvents, but residual alkaloids may require additional purification steps .
Advanced Research Questions
Q. How do researchers reconcile contradictions between in vitro cytotoxicity data and in vivo toxicity profiles of this compound?
Discrepancies often arise from differences in metabolic activation. In vitro models (e.g., HepG2 cells) may lack cytochrome P450 enzymes necessary to metabolize this compound into nephrotoxic intermediates. To address this, advanced studies use primary hepatocyte co-culture systems or supplement assays with S9 liver fractions. Comparative pharmacokinetic modeling (e.g., physiologically based pharmacokinetic, PBPK) can bridge in vitro IC50 values to in vivo exposure thresholds .
Q. What experimental design principles apply when investigating this compound’s nephrotoxicity mechanisms?
Adopt the PICO framework :
- Population : Rodent models with genetic susceptibility to renal fibrosis (e.g., Cyp1a2-knockout mice).
- Intervention : Controlled dosing regimens (oral vs. intraperitoneal).
- Comparison : Cohorts exposed to aristolochic acid I vs. This compound derivatives.
- Outcome : Histopathological scoring of tubular atrophy and DNA adduct quantification via 32P-postlabeling. Include longitudinal biomarkers like serum creatinine and KIM-1 .
Q. What are the methodological challenges in extrapolating in vitro findings to human risk assessment for this compound?
Key challenges include:
- Species-specific metabolism : Human renal proximal tubule cells may process aristolochate metabolites differently than rodent cells.
- Dose-response variability : Nonlinear relationships observed in vitro (e.g., biphasic effects at low/high concentrations) complicate threshold determination.
- Matrix effects : Herbal formulations containing multiple alkaloids may synergize or antagonize toxicity. Use transwell assays to simulate renal tubular reabsorption and integrate multi-omics (transcriptomics, metabolomics) for pathway analysis .
Q. How can NMR and HMBC spectroscopy resolve structural ambiguities in this compound derivatives?
For novel compounds like sodium 9-hydroxy-10-formyloxyaristolochate I, 2D NMR techniques (HMBC, HSQC) map proton-carbon correlations to confirm substituent positions. For example, HMBC correlations between H-5 (δH 7.16) and C-7 (δC 147.0) in compound 10 (A. contorta) validated hydroxylation at C-7. Always compare data with structurally characterized analogues and validate via HR-ESI–MS .
Q. What strategies address contradictory evidence on this compound’s role in renal fibrosis versus carcinogenesis?
Contradictions stem from exposure duration and model selection. Acute studies emphasize tubular injury (e.g., apoptosis via caspase-3 activation), while chronic models show carcinogenic DNA adducts (dA-AL-I). To resolve this, design time-series experiments with endpoints at 7, 30, and 90 days. Use RNA-seq to identify temporal shifts in fibrotic (TGF-β1) vs. oncogenic (p53 mutation) pathways .
Q. How should researchers validate analytical methods for this compound quantification in compliance with regulatory guidelines?
Follow ICH Q2(R1) validation protocols :
- Specificity : Resolve peaks from co-eluting compounds (e.g., aristolactams) using MS/MS transitions.
- Linearity : Test 5–6 concentration levels (r² ≥ 0.995).
- Accuracy : Spike recovery rates (90–110%) in triplicate matrices.
- Precision : Intraday/interday CV < 5%. Document limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios .
Q. What statistical approaches are appropriate for analyzing biphasic dose-response relationships in this compound studies?
Use nonlinear regression models (e.g., hormesis models) or Bayesian hierarchical models to account for U-shaped curves. For example, low-dose stimulation of inflammatory cytokines (IL-6) vs. high-dose suppression can be modeled with a four-parameter logistic equation. Validate with Akaike information criterion (AIC) comparisons .
Q. How do ethical guidelines influence experimental design in this compound toxicology research?
Adopt ARRIVE 2.0 guidelines for animal studies, emphasizing humane endpoints (e.g., <20% weight loss) and 3Rs (replacement, reduction, refinement). For human cell lines, obtain IRB approval and disclose conflicts of interest, especially if studying traditional herbal formulations. Include negative controls to distinguish compound-specific effects from matrix toxicity .
Eigenschaften
CAS-Nummer |
10190-99-5 |
---|---|
Molekularformel |
C17H11NNaO7 |
Molekulargewicht |
364.26 g/mol |
IUPAC-Name |
sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |
InChI |
InChI=1S/C17H11NO7.Na/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;/h2-6H,7H2,1H3,(H,19,20); |
InChI-Schlüssel |
ABKUMATZXTYAPR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)[O-].[Na+] |
Kanonische SMILES |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O.[Na] |
Key on ui other cas no. |
10190-99-5 |
Piktogramme |
Acute Toxic; Health Hazard |
Synonyme |
8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylic acid aristolochic acid aristolochic acid A aristolochic acid I aristolochic acid I, sodium salt sodium aristolochate Tardolyt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.